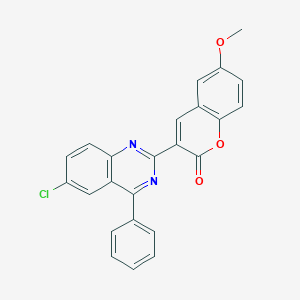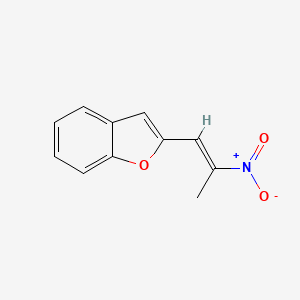![molecular formula C17H20N6O2S B12270339 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12270339.png)
3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step procedures. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine and pyrimidine moieties. Common reagents used in these reactions include various amines, halides, and catalysts. The reaction conditions often involve heating, stirring, and the use of solvents like toluene or ethanol .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile. The reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzothiazoles and pyrimidines
Scientific Research Applications
3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly as an antipsychotic or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. It often binds to enzymes or receptors, inhibiting their activity. The molecular pathways involved can include inhibition of kinase activity or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. Compared to these compounds, 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Some similar compounds include:
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 4-(Pyridin-3-yl)pyrimidin-2-yl derivatives .
Properties
Molecular Formula |
C17H20N6O2S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6O2S/c1-2-18-15-7-8-19-17(20-15)23-11-9-22(10-12-23)16-13-5-3-4-6-14(13)26(24,25)21-16/h3-8H,2,9-12H2,1H3,(H,18,19,20) |
InChI Key |
XVYMOUPCSJGGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B12270258.png)
![2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270261.png)
![2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12270267.png)
![3-(2-methoxyethyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12270271.png)
![N-ethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12270276.png)
![N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12270287.png)
![6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12270290.png)
![4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12270298.png)
![4-{[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12270305.png)
![3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B12270314.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B12270321.png)

![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12270329.png)

